1-Fluoro-3,5-dimethoxybenzene

Catalog No.
S756381
CAS No.
52189-63-6
M.F
C8H9FO2
M. Wt
156.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3,5-dimethoxybenzene

CAS Number

52189-63-6

Product Name

1-Fluoro-3,5-dimethoxybenzene

IUPAC Name

1-fluoro-3,5-dimethoxybenzene

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

InChI

InChI=1S/C8H9FO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3

InChI Key

IWFKMNAEFPEIOY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)F)OC

Canonical SMILES

COC1=CC(=CC(=C1)F)OC

1-Fluoro-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H9FO2C_8H_9FO_2 and a CAS number of 52189-63-6. It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring. This compound is notable for its unique structural features, which influence its chemical behavior and potential applications in various fields.

, primarily due to the reactivity of the fluorine atom and the methoxy groups. Common reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions such as those involving tetrabutylammonium iodide and boron trichloride, leading to derivatives like 5-fluoro-benzene-1,3-diol .
  • Electrophilic Aromatic Substitution: The methoxy groups can direct electrophiles to specific positions on the benzene ring, facilitating further functionalization.

1-Fluoro-3,5-dimethoxybenzene can be synthesized through several methods:

  • Fluorination of Dimethoxybenzene: Utilizing fluorinating agents under controlled conditions can selectively introduce a fluorine atom into the aromatic system.
  • Microflow Fluorination: Recent advancements have introduced microflow techniques for synthesizing aryl fluorides efficiently, including 1-fluoro-3,5-dimethoxybenzene .

1-Fluoro-3,5-dimethoxybenzene shares structural similarities with several related compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3,5-DimethoxybenzeneTwo methoxy groups without fluorineLacks the electronegative influence of fluorine
1-Fluoro-2-methoxybenzeneOne methoxy group and one fluorineDifferent substitution pattern affects reactivity
4-Fluoro-3,5-dimethoxybenzeneFluorine at para positionDifferent electronic effects due to position
1-Fluoro-4-methoxybenzeneOne methoxy group and one fluorineAltered sterics and reactivity compared to 1-fluoro-3,5-dimethoxybenzene

The unique combination of a fluorine atom and two methoxy groups in 1-fluoro-3,5-dimethoxybenzene makes it distinct from these similar compounds, influencing its chemical reactivity and potential applications in various fields.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,3-Dimethoxy-5-fluorobenzene

Dates

Modify: 2023-08-15

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